![molecular formula C9H3ClF3NO2S B179358 Acide 5-chloro-7-(trifluorométhyl)thieno[3,2-b]pyridine-3-carboxylique CAS No. 680210-98-4](/img/structure/B179358.png)
Acide 5-chloro-7-(trifluorométhyl)thieno[3,2-b]pyridine-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is notable for its inclusion of both chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. The presence of these functional groups makes it an interesting subject for various chemical and pharmaceutical research applications.
Applications De Recherche Scientifique
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives play a significant role in various biochemical reactions due to their unique physicochemical properties .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have significant biological activities, which are thought to be due to their unique physicochemical properties .
Analyse Biochimique
Biochemical Properties
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .
Additionally, 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid has been observed to bind to certain protein targets, influencing their function and stability. For example, it may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis .
Furthermore, 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can impact gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of target genes. This can result in altered cellular metabolism, including shifts in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
In addition, 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can modulate gene expression by interacting with transcription factors or nuclear receptors. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .
Long-term exposure to 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and alterations in hematological parameters .
Threshold effects have also been reported, where a specific dosage range is required to achieve the desired therapeutic effect without inducing toxicity .
Metabolic Pathways
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can be influenced by the presence of cofactors and other interacting compounds .
Transport and Distribution
The transport and distribution of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound may be transported across cell membranes by ATP-binding cassette (ABC) transporters, which are known to play a role in the efflux of xenobiotics and endogenous compounds . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the chlorination and trifluoromethylation of a pyridine derivative, followed by the formation of the thieno ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate the use of catalysts to enhance the reaction efficiency and reduce the overall production time.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
- 7-Oxo-5-(trifluoromethyl)-7H-thieno[3,2-b]pyran-3-carboxylic acid
Uniqueness
5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups is less common in similar compounds, making it a valuable subject for research and development in various fields.
Propriétés
IUPAC Name |
5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2S/c10-5-1-4(9(11,12)13)7-6(14-5)3(2-17-7)8(15)16/h1-2H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIHRSIOWDECJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CS2)C(=O)O)N=C1Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

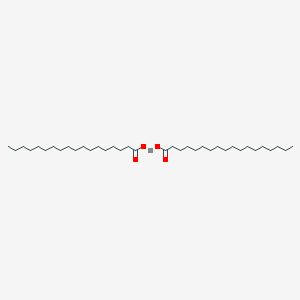
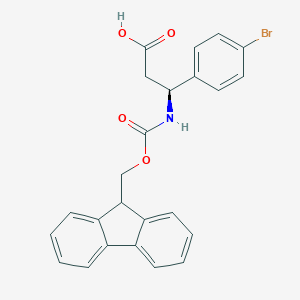
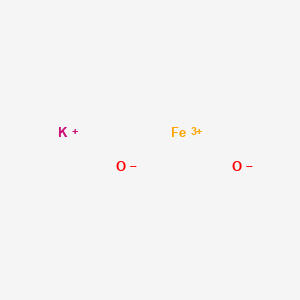

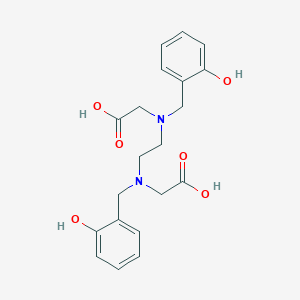
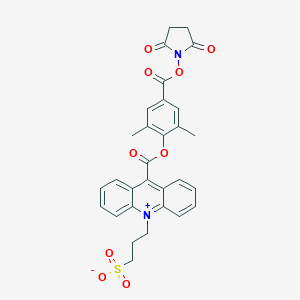
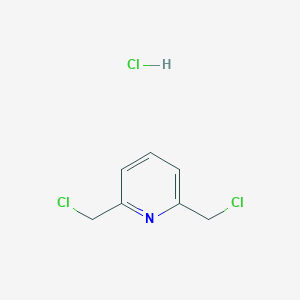
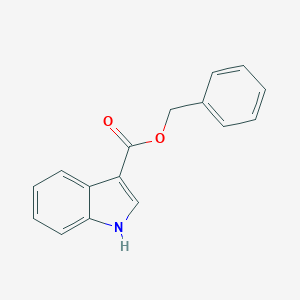
![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
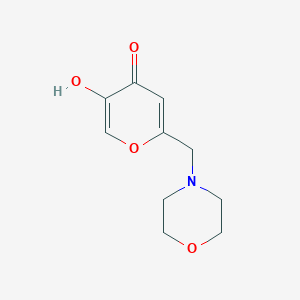
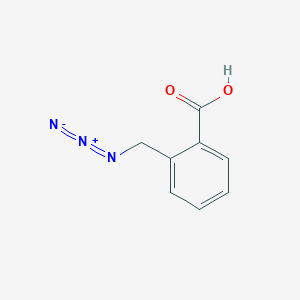
![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

